Ophiobolin C

Vue d'ensemble

Description

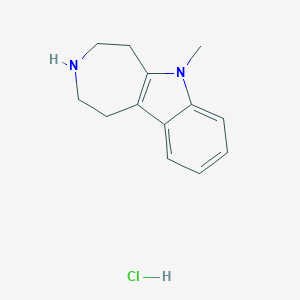

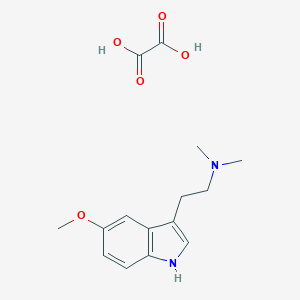

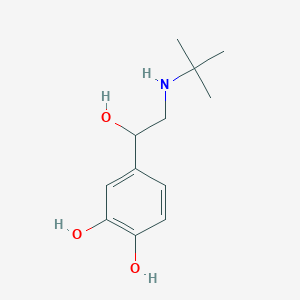

Ophiobolin C is a sesterterpenoid, a class of terpenoids containing five isoprene units . It is produced by many species of the genus Bipolaris . It has a hydroxy group at position 3, an oxo group at positions 5, a formyl group at position 7, and double bonds at positions 7-8 and 19-20 .

Synthesis Analysis

The biosynthesis of Ophiobolin C involves multiple gene clusters in Aspergillus ustus . The biosynthesis pathway of Ophiobolin K in Aspergillus ustus 094102 was fully explained, especially an unclustered oxidase OblC Au that catalyzes dehydrogenation at the site of C16 and C17 of both Ophiobolin F and Ophiobolin C .Molecular Structure Analysis

Ophiobolin C has a tricyclic 5-8-5 carbotricyclic skeleton . Its molecular formula is C25H38O3 .Chemical Reactions Analysis

The intermediate Ophiobolin C and final product Ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .Physical And Chemical Properties Analysis

Ophiobolin C has a molecular weight of 386.6 g/mol . Its physical and chemical properties include a density of 1.1±0.1 g/cm3, boiling point of 512.4±50.0 °C at 760 mmHg, vapour pressure of 0.0±3.0 mmHg at 25°C, enthalpy of vaporization of 90.2±6.0 kJ/mol, flash point of 277.8±26.6 °C, index of refraction of 1.545, molar refractivity of 114.8±0.3 cm3, and molar volume of 363.0±3.0 cm3 .Applications De Recherche Scientifique

- Ophiobolin C plays a significant role in the biosynthesis pathway of ophiobolin K in Aspergillus ustus 094102 . This process involves a transcriptome analysis, gene inactivation, heterologous expression, and feeding experiments .

- The biosynthesis mechanism of ophiobolins has been resolved, revealing that the burden of strain growth caused by the excessive accumulation and toxicity of secondary metabolites is closely related to compartmentalized biosynthesis .

- Ophiobolin C is used in the development of cell factories for the biosynthesis of bioactive ophiobolins . This involves a systematic metabolic engineering strategy to construct an ophiobolin biosynthesis chassis based on Saccharomyces cerevisiae .

- The whole-cell biotransformation methods were combined with metabolic engineering to enhance the expression of key ophiobolin biosynthetic genes and improve the supply of precursors and cofactors .

Biosynthesis Research

Cell Factory Applications

Leukemia Treatment

- Ophiobolins, including Ophiobolin C, have shown significant cytotoxicity and present potential medicinal prospects . They have been found to exert potent antitumor effects on triple-negative breast cancer, which is considered the most challenging subtype among all breast cancers .

- The application involves the use of Ophiobolin C in pharmacological investigations and drug development . The outcomes are measured using various assays and tests .

- Ophiobolin C has been used in the field of chemical synthesis . The NHK reaction was successfully applied to forge the cyclooctane ring of Ophiobolin C .

- This involves a series of chemical reactions and the outcomes are measured using various chemical analysis methods .

- Due to its bioactive properties, Ophiobolin C is used in the development of new drugs . This involves a synthetic biology approach and metabolic engineering strategies .

- The outcomes include the production of bioactive ophiobolins and their derivatives, which are crucial in supporting the pharmacological investigation of these compounds and ensuring an adequate supply of candidate drugs .

Antitumor Effects

Chemical Synthesis

Drug Development

- Ophiobolin C has shown significant cytotoxic activity and presents potential medicinal value . It has been used in pharmacological investigations and drug development .

- The outcomes include the production of bioactive ophiobolins and their derivatives, which are crucial in supporting the pharmacological investigation of these compounds and ensuring an adequate supply of candidate drugs .

- Ophiobolin C plays a significant role in the biosynthesis pathway of ophiobolin K in Aspergillus ustus 094102 . This process involves a transcriptome analysis, gene inactivation, heterologous expression, and feeding experiments .

- The biosynthesis mechanism of ophiobolins has been resolved, revealing that the burden of strain growth caused by the excessive accumulation and toxicity of secondary metabolites is closely related to compartmentalized biosynthesis .

- Ophiobolin C has shown significant cytotoxic activity and presents potential medicinal prospects . It has been used in the development of new drugs .

- The outcomes include the production of bioactive ophiobolins and their derivatives, which are crucial in supporting the pharmacological investigation of these compounds and ensuring an adequate supply of candidate drugs .

- Ophiobolin C is used in the development of cell factories for the biosynthesis of bioactive ophiobolins . This involves a systematic metabolic engineering strategy to construct an ophiobolin biosynthesis chassis based on Saccharomyces cerevisiae .

- The whole-cell biotransformation methods were combined with metabolic engineering to enhance the expression of key ophiobolin biosynthetic genes and improve the supply of precursors and cofactors .

- Ophiobolin C has been found to be phytotoxic and is produced by Bipolaris setariae, a pathogenic fungus of agrarian crops . It has potential applications in the development of herbicides .

- Bioassays on punctured and intact detached leaves of green foxtail indicated that 3-anhydro-ophiobolin A was the most phytotoxic, followed by 6-epi-ophiobolin A .

Pharmacology

Molecular Biology

Medicinal Chemistry

Biotechnology

Agriculture

Safety And Hazards

Propriétés

IUPAC Name |

(1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17-,19+,20-,21-,23+,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWMYIADTRHIMY-BNFAVABNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ophiobolin C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.